N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylpyrazolamine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of primary amines followed by reduction processes. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent, which is known for its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and are carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalysts such as lithium aluminum hydride (LiAlH4) or iron. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Palladium catalysts, boron reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of amine derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various heterocyclic compounds and dyes.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl group allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. This mechanism is crucial for its applications in medicinal chemistry, where it can inhibit or activate specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride stands out due to its unique combination of a methoxyphenyl group and a dimethylpyrazolamine core. This structure provides it with distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-6-4-5-7-12(11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H |
InChI Key |
SOUUZTIIHWHBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2OC)C.Cl |
Origin of Product |
United States |
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